molecular formula C5H10O3 B1582156 Methyl 3-hydroxybutyrate CAS No. 1487-49-6

Methyl 3-hydroxybutyrate

Cat. No. B1582156
CAS RN: 1487-49-6
M. Wt: 118.13 g/mol
InChI Key: LDLDJEAVRNAEBW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxybutyrate is a 3-hydroxy carboxylic acid . It is a monocarboxylic acid that is metabolized by phosphofructokinase and other enzymes to produce the corresponding 3-hydroxybutyrate .


Synthesis Analysis

Methyl 3-hydroxybutyrate can be synthesized from tiglic acid, which can be obtained from corynebacterium . A recent study has shown a method of synthesizing 3-hydroxybutyrate from CO2 and acetone using a system consisting of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase .


Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxybutyrate is C5H10O3 .


Chemical Reactions Analysis

Methyl 3-hydroxybutyrate can undergo aldol-type reactions with aldehydes with either syn- or anti-selectivity according to the conditions, for use in the synthesis of chiral ß-lactams . It can also be used in the preparation of ®-(-)-3-hydroxybutanoic acid .


Physical And Chemical Properties Analysis

Methyl 3-hydroxybutyrate has a boiling point of 56-58 °C/11 mmHg, a density of 1.055 g/mL at 20 °C, and a refractive index n20/D of 1.421 .

Scientific Research Applications

1. Therapeutic Effects on Alzheimer’s Disease and Inhibition of Apoptosis

  • Summary of Application: M3HB is known as an alternative energy source for cells with impaired metabolic function and has been reported to have therapeutic effects on Alzheimer’s disease and inhibition of apoptosis .
  • Methods of Application: The enzymatic conversion of M3HB from methanol and beta-hydroxybutyric acid (BHB) by lipase-catalyzed esterification was performed . The reaction conditions for maximum M3HB conversion were: Novozym 435, 15 g/L; BHB:methanol molar ratio, 1:2; reaction temperature, 40 °C; and organic solvent, chloroform .
  • Results or Outcomes: The lipase-based M3HB synthesis achieved about 94.6% conversion through a step-by-step optimization .

2. Synthesis of Chiral β-lactams

  • Summary of Application: MHB is used in the synthesis of chiral β-lactams. β-lactams are a class of cyclic amide antibiotics with significant medical applications, including penicillin.
  • Methods of Application: MHB can undergo aldol-type reactions with aldehydes to form these β-lactam structures.
  • Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source.

3. Regulation of DNA Methylation

  • Summary of Application: In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .

4. Synthesis of Fine Chemicals, Medicines, Biofuels, and Bioplastics

  • Summary of Application: 3HB is a chiral bioproduct of interest, with a variety of uses and applications. 3HB can be used for the synthesis of fine chemicals, medicines, biofuels, and bioplastics, especially polyhydroxybutyrate (PHB), which is a highly biodegradable bioplastic .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .

5. Preparation of (-)-Methyl Elenolate

  • Summary of Application: Methyl (S)- (+)-3-hydroxybutyrate is used in the preparation of (-)-methyl elenolate .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .

6. Ketone Body with Major Medical Manifestations

  • Summary of Application: 3-Hydroxybutyrate (3-OHB), a ketone body, has been conserved throughout evolution as a life-preserving metabolic fuel substrate for all domains of life . It can replace glucose as the major central nervous system (CNS) fuel for the brain in man, thereby sparing vital carbohydrate and protein stores .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: 3-OHB has attracted the majority of scientific interest because it is quantitatively dominating and because it, unlike acetoacetate and acetone, activates certain specific cellular signals .

7. Preparation of ®- (-)-3-hydroxybutanoic Acid and Poly- ®- (-)-3-hydroxybutyrate

  • Summary of Application: Methyl ®-3-hydroxybutyrate may be used in the preparation of ®- (-)-3-hydroxybutanoic acid and poly- ®- (-)-3-hydroxybutyrate .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .

8. Major Medical Manifestations

  • Summary of Application: 3-Hydroxybutyrate (3-OHB), a ketone body, has been conserved throughout evolution as a life-preserving metabolic fuel substrate for all domains of life . It can replace glucose as the major central nervous system (CNS) fuel for the brain in man, thereby sparing vital carbohydrate and protein stores .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: 3-OHB has attracted the majority of scientific interest because it is quantitatively dominating and because it, unlike acetoacetate and acetone, activates certain specific cellular signals .

Safety And Hazards

Methyl 3-hydroxybutyrate is combustible. It is recommended to keep away from heat/sparks/open flames/hot surfaces, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place . It is also advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

There is a growing scientific interest in 3-hydroxybutyrate due to its potential beneficial effects in various fields of clinical science and medicine . Future studies may reveal more about the diverse biological manifestations of 3-hydroxybutyrate and determine to what extent they should be introduced medically .

properties

IUPAC Name

methyl 3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862677
Record name (+/-)-Methyl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Mild apple like aroma
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

158.00 to 160.00 °C. @ 760.00 mm Hg
Record name Methyl 3-hydroxybutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.053-1.061 (20°)
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 3-hydroxybutyrate

CAS RN

1487-49-6
Record name Methyl 3-hydroxybutyrate
Source CAS Common Chemistry
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Record name Methyl 3-hydroxybutyrate
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Record name (+/-)-Methyl 3-hydroxybutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70862677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
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Record name METHYL 3-HYDROXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 3-hydroxybutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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